
N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this triazine ring are a morpholino group, a phenyl group, and a 3,5-dimethylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the phenyl, morpholino, and triazine groups. The exact synthesis process would depend on the specific reactions used to form the bonds between these groups. Unfortunately, without more specific information or research articles on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, which is aromatic, would likely contribute to the compound’s stability. The morpholino group could potentially add some flexibility to the molecule, while the phenyl and 3,5-dimethylphenyl groups could contribute to its overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The triazine ring is generally quite stable, but can participate in reactions under certain conditions . The morpholino group might also be involved in reactions, particularly if it is protonated or deprotonated. The phenyl and 3,5-dimethylphenyl groups are generally quite stable, but could potentially participate in reactions involving electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, charge distribution, and the presence of polar or nonpolar groups would influence properties like its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Material Science
Synthesis of 1,3,5-Triazine Derivatives
1,3,5-triazine derivatives, including those with morpholine groups, have been synthesized for various applications. These compounds, through their functional groups, offer avenues for creating new materials with potential uses in coatings, adhesives, and as intermediates in organic synthesis Zhang Li-hu, 2014.
Novel Polyamides with 1,3,5-Triazine Moieties
Research has focused on developing thermally stable and organosoluble aromatic polyamides incorporating phenyl-1,3,5-triazine units. These materials are noted for their high thermal stability and potential applications in high-performance polymers Guipeng Yu et al., 2012.
Environmental and Biological Applications
Pesticide Removal from Wastewater
Compounds structurally similar to the triazine derivatives have been studied for their ability to adsorb pesticides from wastewater, highlighting their potential in environmental cleanup efforts Stéphanie Boudesocque et al., 2008.
Larvicidal Activity
Some triazine derivatives have shown significant larvicidal activities, suggesting their potential use in controlling mosquito populations and, by extension, mosquito-borne diseases S. Gorle et al., 2016.
Sensor Technologies
Phosphorescent Sensors for Nitric Oxide
Rhenium(I) polypyridine complexes functionalized with diaminoaromatic moieties have been explored as phosphorescent sensors for nitric oxide, indicating the versatility of triazine and similar structures in sensor technology Alex Wing-Tat Choi et al., 2013.
Direcciones Futuras
Propiedades
IUPAC Name |
2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O.ClH/c1-15-12-16(2)14-18(13-15)23-20-24-19(22-17-6-4-3-5-7-17)25-21(26-20)27-8-10-28-11-9-27;/h3-7,12-14H,8-11H2,1-2H3,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJIOZFZRVJDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

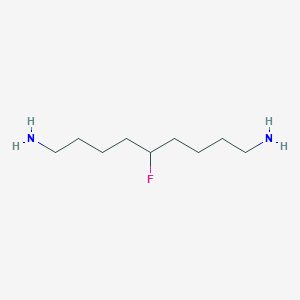
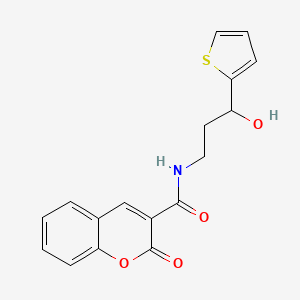
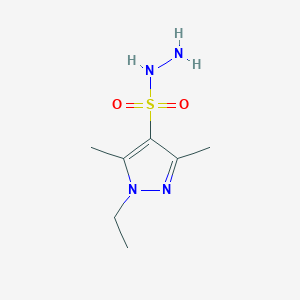
![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812846.png)
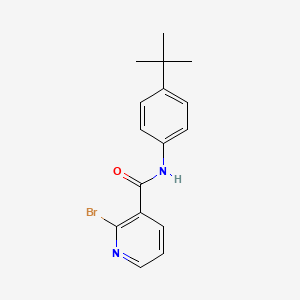
![3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2812848.png)
![2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2812849.png)
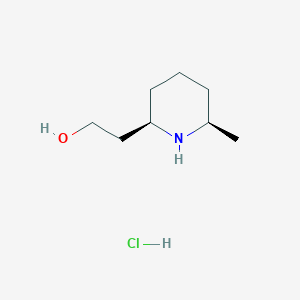
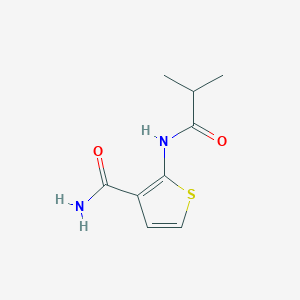
![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2812855.png)
![1-[4-(tert-Butyl)phenyl]cyclobutanecarbonitrile](/img/structure/B2812857.png)
![6-Chloro-2-fluoro-N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2812861.png)
![N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide](/img/structure/B2812862.png)
![6-[(3,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2812863.png)